tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. The molecular formula for this compound is , and it has a molecular weight of approximately 254.33 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, making it valuable in various chemical and pharmaceutical applications .
This compound falls under the category of spirocyclic compounds, which are known for their complex three-dimensional structures that can impart unique chemical properties. It is classified as a carboxylate ester due to the presence of the carboxylate functional group in its structure. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and other chemical manufacturing companies, where it is available in various purities for research and industrial use .
The synthesis of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate typically involves several key steps:
The reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity. For instance, maintaining a controlled temperature during cyclization can prevent side reactions that may lead to undesired products .
The molecular structure of tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate features a spirocyclic arrangement where two rings share a single atom (the nitrogen atom). The presence of both carbonyl (C=O) and carboxylate (COO) groups enhances its reactivity.
This structural complexity contributes to its diverse reactivity patterns in chemical reactions .
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate can participate in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis .
The specific conditions for these reactions—such as catalysts used for oxidation or reducing agents—are crucial for achieving desired outcomes while minimizing by-products.
The mechanism of action for tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to specific sites on these targets, modulating their activity.
Research indicates that derivatives of this compound have been explored for their potential therapeutic effects, particularly in areas such as anticonvulsant activity and receptor antagonism . The pathways involved depend on the specific biological target being studied.
The compound is known to be an irritant and should be handled with care in laboratory settings. Its physical properties include:
Chemical properties include reactivity patterns typical of esters and spirocyclic compounds:
These properties make it suitable for various applications in synthetic chemistry .
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate has several significant applications:
These applications underscore the compound's importance in both academic research and industrial settings .
Diazaspiro[4.5]decane frameworks represent a privileged structural class in modern medicinal chemistry due to their unique three-dimensionality, enhanced saturation, and controlled rigidity. These fused bicyclic systems incorporate two nitrogen atoms within a spiro-configured cyclohexane-pyrrolidine or cyclohexane-piperidine architecture, enabling precise projection of pharmacophoric substituents in three-dimensional space. The spatial pre-organization significantly enhances binding selectivity and potency against biological targets compared to flat aromatic systems or flexible aliphatic chains. Studies demonstrate that molecules incorporating this scaffold exhibit improved pharmacokinetic profiles, attributable to optimal lipophilicity (LogP ~0.5–1.5) and increased fraction of sp³-hybridized carbon atoms (Fsp³ > 0.5), which enhance solubility and metabolic stability [3] [9].
The spirocyclic constraint minimizes conformational entropy loss upon binding to target proteins, a critical factor for achieving high ligand efficiency. For instance, diazaspiro[4.5]decane-based GPIIb-IIIa antagonists exhibit sub-nanomolar inhibitory activity (IC₅₀ = 4 nM in ELISA binding assays) and extended plasma half-lives (t₁/₂β = 8.97–14.2 hours in primates), enabling once-daily oral dosing for thrombotic disorders [3]. Furthermore, the scaffold's structural plasticity allows for diverse functionalization at both nitrogen atoms and the spiro carbon, facilitating extensive structure-activity relationship (SAR) exploration. This adaptability is evidenced by its application across therapeutic areas—from platelet aggregation inhibitors to chemotherapeutic agents targeting glioblastoma multiforme (GBM) through SIRT1/p53-mediated apoptosis pathways [9].
Table 1: Key Physicochemical and Pharmacological Advantages of Diazaspiro[4.5]decane Scaffolds
Property | Value Range | Impact on Drug Profile |
---|---|---|
Fsp³ (Fraction sp³ Carbons) | 0.50–0.65 | Enhanced solubility and reduced metabolic clearance |
TPSA (Topological Polar Surface Area) | 60–75 Ų | Improved blood-brain barrier penetration potential |
LogP (Partition Coefficient) | 0.45–1.20 | Optimal membrane permeability and distribution |
Ligand Efficiency | >0.35 | High target affinity per atom |
Synthetic Versatility | >5 derivatization sites | Broad SAR exploration capability |
The tert-butyloxycarbonyl (Boc) group, exemplified in tert-butyl carboxylate-protected diazaspiro[4.5]decanes, has played a transformative role in medicinal chemistry since its introduction in the 1960s. This protecting group addresses two fundamental challenges in heterocyclic synthesis: nucleophile sensitivity and functional group incompatibility. The Boc group’s stability toward nucleophiles and bases, coupled with its clean deprotection under mildly acidic conditions (e.g., trifluoroacetic acid), enables selective nitrogen functionalization in complex polycyclic systems [1] [7].
Historically, the integration of Boc protection with spirocyclic synthesis emerged in the early 2000s to support the discovery of orally bioavailable therapeutics. Seminal work by pharmacologists developing GPIIb-IIIa antagonists demonstrated that Boc-protected diazaspiro[4.5]decanes serve as metabolically stable precursors for prodrug strategies. Compound CT51464—a double prodrug featuring the Boc-protected 2,8-diazaspiro[4.5]decane core—exhibited 73% oral bioavailability in dogs, a breakthrough achievement for peptide-mimetic agents [3]. This innovation overcame the traditional limitations of rapid first-pass metabolism observed with earlier fibrinogen receptor antagonists.
The commercial availability of Boc-protected building blocks like tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (CAS# 886449-72-5) reflects their industrial significance. Suppliers provide these intermediates at >95% purity for drug discovery pipelines, underscoring their reliability as synthetic linchpins for constructing targeted libraries. Modern applications extend to CNS drug development, where Boc-protected spirocycles serve as precursors for brain-penetrant agents, leveraging their optimal physicochemical properties (molecular weight <350 Da, LogP ~1) to cross the blood-brain barrier [8] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: